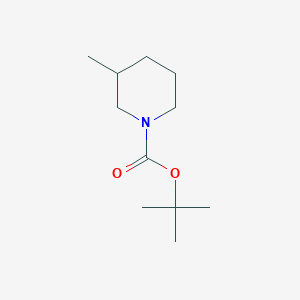

Tert-butyl 3-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

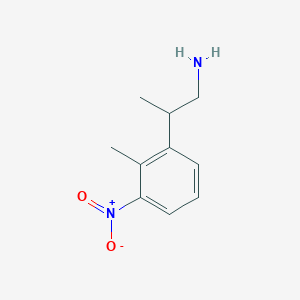

“Tert-butyl 3-methylpiperidine-1-carboxylate” is a compound that likely belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperidine ring substituted with a tert-butyl carboxylate group and a methyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds like “tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate” and “tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate” are solids at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as a critical intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis route has been proposed, highlighting the compound's significance in drug development. This method offers advantages in terms of raw material availability, simplicity, and scalability, potentially benefiting industrial applications (Chen Xin-zhi, 2011).

Esterification and Ritter Reaction

The compound has shown utility in a one-pot esterification and Ritter reaction process, demonstrating remarkable regioselectivity and almost quantitative yield. This versatility underscores its potential in synthesizing various organic compounds, showcasing its role in facilitating complex chemical transformations (P. Dawar, M. Raju, R. Ramakrishna, 2011).

Development of Fluorinated Analogues

Research on fluorinated analogues of tert-butyl alcohol, which include tert-butyl 3-methylpiperidine-1-carboxylate derivatives, indicates their applicability in fluorous synthesis. These compounds serve as novel protecting groups, highlighting their role in the protection and immobilization of carboxylic acids within a fluorous phase, offering insights into their utility in enhancing synthetic methodologies (J. Pardo, A. Cobas, E. Guitián, L. Castedo, 2001).

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as an important intermediate for small molecule anticancer drugs. The development of a rapid and high-yield synthetic method for this compound underscores the critical role of this compound derivatives in medicinal chemistry, particularly in the quest for effective cancer therapeutics (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Facilitating Organic Syntheses

Studies reveal the utility of this compound derivatives in facilitating the synthesis of complex organic molecules. For instance, the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines involves tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a scaffold, showcasing the compound's role in developing substituted piperidines through innovative synthetic routes (Rianne A. G. Harmsen, L. Sydnes, K. Törnroos, B. Haug, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLWMIBESIUEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)